2-(3,4-DIMETHOXYPHENYL)-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}ACETAMIDE
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Overview
Description
2-(3,4-DIMETHOXYPHENYL)-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}ACETAMIDE is a complex organic compound that features a unique combination of methoxyphenyl and thiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-DIMETHOXYPHENYL)-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}ACETAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the methoxyphenyl intermediate, followed by the introduction of the thiophene groups through a series of coupling reactions. Common reagents used in these reactions include organolithium reagents, palladium catalysts, and various solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and reproducibility. The use of high-throughput screening methods can also aid in identifying optimal reaction conditions for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-DIMETHOXYPHENYL)-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl and thiophene sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its ability to interact with various biological targets makes it a valuable tool in biochemical assays.
Medicine
In medicinal chemistry, 2-(3,4-DIMETHOXYPHENYL)-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}ACETAMIDE is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is explored for its applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electronic properties make it suitable for use in advanced materials and devices.
Mechanism of Action
The mechanism of action of 2-(3,4-DIMETHOXYPHENYL)-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}ACETAMIDE involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenylacetic acid: Shares the methoxyphenyl group but lacks the thiophene moiety.
Thiophene-2-carboxylic acid: Contains the thiophene group but does not have the methoxyphenyl component.
N-(2-Thienylmethyl)acetamide: Similar structure but with different substituents on the thiophene ring.
Uniqueness
2-(3,4-DIMETHOXYPHENYL)-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}ACETAMIDE is unique due to its combination of methoxyphenyl and thiophene groups, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for exploring new scientific and industrial applications.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4S2/c1-24-15-7-5-13(10-16(15)25-2)11-19(22)21-12-14-6-8-18(27-14)20(23)17-4-3-9-26-17/h3-10H,11-12H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHALQVZRKJPWAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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